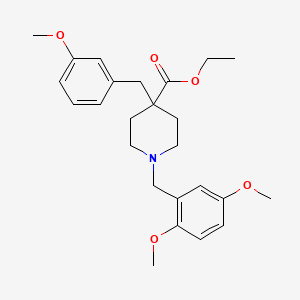![molecular formula C15H13BrClN3O3 B4833388 N-(4-bromo-2-chlorophenyl)-2-[(4-hydroxyphenyl)acetyl]hydrazinecarboxamide](/img/structure/B4833388.png)
N-(4-bromo-2-chlorophenyl)-2-[(4-hydroxyphenyl)acetyl]hydrazinecarboxamide
説明
N-(4-bromo-2-chlorophenyl)-2-[(4-hydroxyphenyl)acetyl]hydrazinecarboxamide (referred to as BCPA) is a chemical compound that has been studied extensively for its potential applications in scientific research. BCPA is a hydrazinecarboxamide derivative that has been synthesized through a multi-step process.
作用機序
The mechanism of action of BCPA is not fully understood, but it is thought to involve the inhibition of certain enzymes that are involved in cancer cell growth and survival. BCPA has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and cell differentiation. Inhibition of HDACs can lead to the activation of tumor suppressor genes and the inhibition of oncogenes, which can result in the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
BCPA has been shown to have several biochemical and physiological effects. In addition to its inhibition of HDACs, BCPA has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in inflammation and cancer progression. BCPA has also been shown to induce oxidative stress in cancer cells, which can lead to cell death.
実験室実験の利点と制限
One advantage of using BCPA in lab experiments is its ability to inhibit the growth of several cancer cell lines. This makes it a useful tool for studying the mechanisms of cancer cell growth and survival. However, one limitation of using BCPA is its potential toxicity. BCPA has been shown to have cytotoxic effects on normal cells, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research on BCPA. One area of research could focus on the development of BCPA analogs with improved potency and selectivity. Another area of research could focus on the combination of BCPA with other cancer treatments, such as chemotherapy and radiation therapy. Additionally, further studies could investigate the potential use of BCPA in other diseases, such as neurodegenerative diseases and inflammatory disorders.
Conclusion:
In conclusion, BCPA is a chemical compound that has been studied extensively for its potential applications in scientific research. BCPA has been shown to inhibit the growth of several cancer cell lines and induce apoptosis in cancer cells. The mechanism of action of BCPA involves the inhibition of HDACs and COX-2, as well as the induction of oxidative stress. While BCPA has potential as a tool for studying cancer cell growth and survival, its potential toxicity must be taken into consideration. Future research on BCPA could focus on the development of analogs with improved potency and selectivity, as well as the combination of BCPA with other cancer treatments and the investigation of its potential use in other diseases.
科学的研究の応用
BCPA has been studied for its potential applications in scientific research, particularly in the field of cancer research. BCPA has been shown to inhibit the growth of several cancer cell lines, including breast cancer, lung cancer, and colon cancer. BCPA has also been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect in cancer treatment.
特性
IUPAC Name |
1-(4-bromo-2-chlorophenyl)-3-[[2-(4-hydroxyphenyl)acetyl]amino]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrClN3O3/c16-10-3-6-13(12(17)8-10)18-15(23)20-19-14(22)7-9-1-4-11(21)5-2-9/h1-6,8,21H,7H2,(H,19,22)(H2,18,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBJSDEUESBLTMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NNC(=O)NC2=C(C=C(C=C2)Br)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-(cyanomethyl)phenyl]-4-(1-piperidinyl)benzamide](/img/structure/B4833308.png)
![methyl 6-{[(2-{[(2-bromobenzyl)thio]acetyl}hydrazino)carbonothioyl]amino}-3-chloro-1-benzothiophene-2-carboxylate](/img/structure/B4833310.png)
![2-{4-[(2,4,5-trimethoxyphenyl)carbonothioyl]-1-piperazinyl}ethanol](/img/structure/B4833312.png)
![N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-N'-(2,4-dichlorophenyl)thiourea](/img/structure/B4833316.png)


![propyl [(3-cyano-4,5,6-trimethyl-2-pyridinyl)thio]acetate](/img/structure/B4833341.png)
![N-(1-benzyl-4-chloro-1H-pyrazol-3-yl)-2-{[4-(4-fluorophenyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B4833343.png)
![methyl 5-ethyl-2-[({[5-(5-methyl-3-thienyl)-4-propyl-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-3-thiophenecarboxylate](/img/structure/B4833354.png)
![methyl 4-({[(6-nitro-1H-1,2,3-benzotriazol-1-yl)oxy]acetyl}amino)benzoate](/img/structure/B4833367.png)
![2-(4-fluorophenyl)-4-{2-[2-(phenylthio)ethoxy]benzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B4833373.png)
![6-{[5-(2-chlorophenyl)-2-furyl]methylene}-5-imino-2-(2-methylphenyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4833380.png)

![N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]-2-(4H-1,2,4-triazol-3-ylthio)acetamide](/img/structure/B4833396.png)